molecular formula C7H5N3O B13099352 6-Amino-3H-indazol-3-one

6-Amino-3H-indazol-3-one

Cat. No.: B13099352
M. Wt: 147.13 g/mol
InChI Key: ARDPDSOHNKVSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3H-indazol-3-one undergoes

Biological Activity

6-Amino-3H-indazol-3-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indazole class of compounds, characterized by a fused five-membered ring containing nitrogen. The presence of an amino group at the 6-position significantly influences its chemical reactivity and biological properties compared to other derivatives, such as 6-nitro-3H-indazol-3-one.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit several protein kinases, including IKK1 (IκB kinase), which plays a crucial role in the NF-kB signaling pathway associated with inflammation and cancer progression . Inhibition of IKK1 can lead to apoptosis in neoplastic cells, making it a candidate for cancer therapy.
  • Antiproliferative Activity : Studies demonstrate that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values ranging from 5–15 µM against lung carcinoma cell lines (NCI-H460) and other tumor types .
  • Antimicrobial Properties : The compound has also been evaluated for its antibacterial activity, with some derivatives showing significant inhibition against strains like Neisseria gonorrhoeae, indicating potential use as an antimicrobial agent .

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized several derivatives of this compound and evaluated their antiproliferative effects across different cancer cell lines. Notably, compounds with specific substitutions at the indazole position demonstrated enhanced potency against breast and lung cancer cells, underscoring the importance of structural modifications in optimizing therapeutic efficacy .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of this compound derivatives against pathogenic bacteria. The findings revealed that some compounds exhibited MIC values as low as 62.5 µg/mL against resistant strains of bacteria, highlighting their potential as novel antibiotic agents in an era of increasing antibiotic resistance .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget/Cell LineIC50/MIC ValuesReference
AntiproliferativeNCI-H460 (lung carcinoma)5–15 µM
AntimicrobialN. gonorrhoeae62.5 µg/mL
Enzyme InhibitionIKK1IC50 not specified

Scientific Research Applications

Anticancer Activity

6-Amino-3H-indazol-3-one and its derivatives have been extensively studied for their anticancer properties. Research has demonstrated that these compounds can act as potent inhibitors of various protein kinases involved in cancer progression.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition : A series of indazole derivatives have been synthesized and evaluated for their inhibitory effects on FGFR1, a key target in cancer therapy. Notably, compounds with specific substitutions exhibited IC50 values as low as 2.9 nM, indicating strong inhibitory activity against cancer cell lines .
  • Mitogen-Activated Protein Kinase (MAPK) Pathway : Studies have shown that certain indazole derivatives can inhibit ERK signaling pathways, crucial for cell proliferation and survival in cancer cells. For example, a derivative demonstrated an IC50 value of 20 nM against ERK1/2, highlighting its potential as an anticancer agent .

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Recent studies have identified this compound derivatives as effective inhibitors of IDO, an enzyme that plays a role in immune regulation and tumor immune evasion. One compound showed an IC50 value of 5.3 μM against IDO1, suggesting its potential use in enhancing anti-tumor immunity .

Antimicrobial Properties

Indazole derivatives have also been explored for their antimicrobial activities. Certain compounds demonstrated significant antibacterial effects against various pathogens, including Neisseria gonorrhoeae. For instance, specific nitro-substituted indazoles showed minimum inhibitory concentration (MIC) values as low as 62.5 μg/mL .

Pharmacological Insights

The pharmacological profile of this compound indicates multiple mechanisms of action:

  • Cell Cycle Regulation : Compounds derived from this scaffold can disrupt cell cycle progression by inhibiting key kinases such as CHK1 and CHK2, which are essential for DNA damage response .
  • Apoptosis Induction : The interaction with Bcl2 family proteins and modulation of the p53/MDM2 pathway suggest that these compounds can promote apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the indazole ring significantly affect biological activity:

Compound Target IC50 Value (nM) Activity
Compound AFGFR12.9Potent inhibitor
Compound BERK1/220Selective ERK inhibitor
Compound CIDO15.3Immune modulation
Compound DBcl2 Family ProteinsUnknownApoptosis induction

Clinical Applications

The therapeutic potential of this compound extends beyond experimental models:

  • Cancer Therapy : Ongoing clinical trials are investigating the efficacy of indazole derivatives in patients with various malignancies, particularly those with mutations in the FGFR pathway.
  • Combination Therapies : Research suggests that these compounds may enhance the effectiveness of existing therapies by targeting multiple pathways simultaneously .

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

6-aminoindazol-3-one

InChI

InChI=1S/C7H5N3O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,8H2

InChI Key

ARDPDSOHNKVSMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.